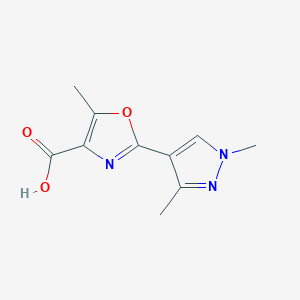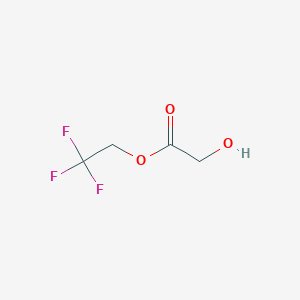
2,2,2-Trifluoroethyl 2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl 2-hydroxyacetate is a chemical compound characterized by its unique structure, which includes a trifluoroethyl group and a hydroxyacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl 2-hydroxyacetate typically involves the reaction of 2,2,2-trifluoroethanol with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,2-Trifluoroethyl 2-hydroxyacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield trifluoroacetic acid.
Reduction: Reduction reactions can produce 2,2,2-trifluoroethanol.
Substitution: Substitution reactions can lead to the formation of various esters and ethers.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl 2-hydroxyacetate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2,2,2-trifluoroethyl 2-hydroxyacetate exerts its effects depends on the specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroethyl acetate: Similar in structure but lacks the hydroxy group.
Ethyl trifluoroacetate: Another ester with a similar trifluoroethyl group but different functional groups.
Uniqueness: 2,2,2-Trifluoroethyl 2-hydroxyacetate is unique due to the presence of both the trifluoroethyl group and the hydroxy group, which can impart different chemical properties and reactivity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C4H5F3O3 |
|---|---|
Poids moléculaire |
158.08 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl 2-hydroxyacetate |
InChI |
InChI=1S/C4H5F3O3/c5-4(6,7)2-10-3(9)1-8/h8H,1-2H2 |
Clé InChI |
NRBMVOHHBGFIOI-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)OCC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15335003.png)

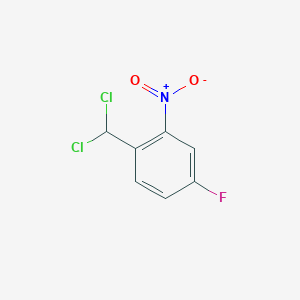

![2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol](/img/structure/B15335039.png)
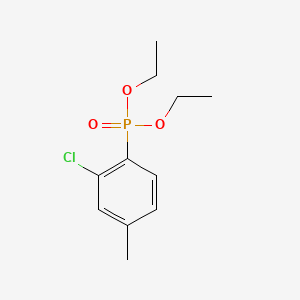
![1-[(Chloromethoxy)methyl]-3,5-dimethylbenzene](/img/structure/B15335049.png)
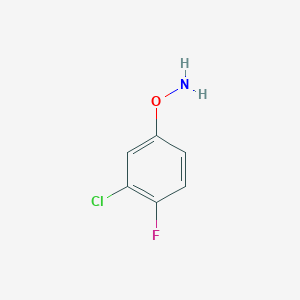
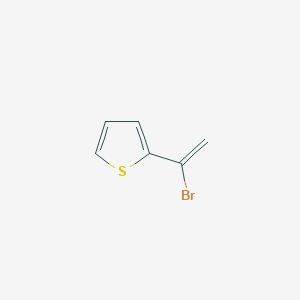
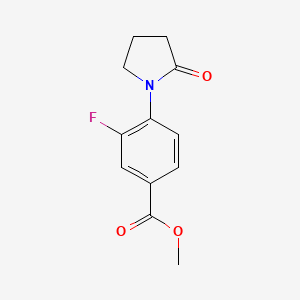
![N-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B15335076.png)
![1,4-Dichloropyridazino[4,5-d]pyridazine](/img/structure/B15335080.png)

